molecular formula C17H14N4O2 B3031105 3-Azido-1-ethyl-3-phenylquinoline-2,4-dione CAS No. 144603-95-2

3-Azido-1-ethyl-3-phenylquinoline-2,4-dione

Cat. No.: B3031105
CAS No.: 144603-95-2
M. Wt: 306.32 g/mol
InChI Key: PEWYDORJMJTUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-1-ethyl-3-phenylquinoline-2,4-dione is a fascinating chemical compound known for its versatile properties and potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azido group, an ethyl group, and a phenyl group attached to a quinoline-2,4-dione core. Its molecular formula is C17H14N4O2, and it has a molecular weight of 306.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-1-ethyl-3-phenylquinoline-2,4-dione typically involves the introduction of the azido group to the quinoline-2,4-dione core. One common method is the nucleophilic substitution reaction, where an appropriate precursor, such as 3-chloro-1-ethyl-3-phenylquinoline-2,4-dione, is reacted with sodium azide (NaN3) under controlled conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Azido-1-ethyl-3-phenylquinoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Sodium azide (NaN3) is commonly used for introducing the azido group.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline-2,4-dione derivatives depending on the nucleophile used.

Scientific Research Applications

3-Azido-1-ethyl-3-phenylquinoline-2,4-dione has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Azido-1-ethyl-3-phenylquinoline-2,4-dione involves its interaction with specific molecular targets and pathways. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, the quinoline-2,4-dione core can interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Azido-1-methyl-3-phenylquinoline-2,4-dione
  • 3-Azido-1-ethyl-3-(4-methylphenyl)quinoline-2,4-dione
  • 3-Azido-1-ethyl-3-(4-chlorophenyl)quinoline-2,4-dione

Uniqueness

The presence of the azido group allows for bioorthogonal chemistry, while the quinoline-2,4-dione core provides a versatile scaffold for further modifications and interactions with biological targets.

Properties

IUPAC Name

3-azido-1-ethyl-3-phenylquinoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-2-21-14-11-7-6-10-13(14)15(22)17(16(21)23,19-20-18)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWYDORJMJTUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C(C1=O)(C3=CC=CC=C3)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327402
Record name NSC651610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144603-95-2
Record name NSC651610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azido-1-ethyl-3-phenylquinoline-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Azido-1-ethyl-3-phenylquinoline-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-Azido-1-ethyl-3-phenylquinoline-2,4-dione
Reactant of Route 4
3-Azido-1-ethyl-3-phenylquinoline-2,4-dione
Reactant of Route 5
3-Azido-1-ethyl-3-phenylquinoline-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-Azido-1-ethyl-3-phenylquinoline-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.